(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

SERT inhibition SSRI transporter pharmacology

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS 828926-06-3, MF C₁₁H₁₂N₂, MW 172.23 g/mol) belongs to the class of chiral tetrahydronaphthalene derivatives and serves primarily as a high-value intermediate for CNS-active pharmaceutical agents. It features a (5R)-configured primary amine and a 2-carbonitrile substituent on the tetrahydronaphthalene scaffold, yielding a rigid, chiral template that enables precise stereochemical control during the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 828926-06-3
Cat. No. B1532619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
CAS828926-06-3
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=C(C=C2)C#N)N
InChIInChI=1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m1/s1
InChIKeyIGJCZZMPAPFDGB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS 828926-06-3) – Chiral Tetrahydronaphthalene CNS Intermediate Overview


(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS 828926-06-3, MF C₁₁H₁₂N₂, MW 172.23 g/mol) belongs to the class of chiral tetrahydronaphthalene derivatives and serves primarily as a high-value intermediate for CNS-active pharmaceutical agents [1]. It features a (5R)-configured primary amine and a 2-carbonitrile substituent on the tetrahydronaphthalene scaffold, yielding a rigid, chiral template that enables precise stereochemical control during the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds [1]. Commercial suppliers routinely stock the compound at ≥95% purity , with its hydrochloride salt (CAS 2208138-72-9) also available to support diverse synthetic and formulation requirements .

Why (R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile Cannot Be Replaced by Generic Tetrahydronaphthalene Analogs


The (R) absolute configuration at C-5 directly controls the three-dimensional presentation of both the nucleophilic amine and the cyano group during asymmetric synthesis; substituting the racemic mixture (CAS 321330-31-8) or the (S)-enantiomer (CAS 1212852-88-4) without thorough chiral scrutiny risks producing diastereomeric intermediates or final actives with divergent stereochemistry, potentially compromising target-binding affinity, selectivity, and regulatory compliance. Unlike the racemate, the enantiopure (R)-isomer ensures consistent chiral induction and predictable reaction outcomes in multi-step syntheses, particularly for drugs targeting the serotonin transporter (SERT), where subtle stereochemical variations can dramatically alter inhibitory potency [1]. The quantitative transporter profiling data provided below demonstrate that even structurally minimal changes within this chemotype lead to substantial losses in target engagement and selectivity [2].

(R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile Procurement-Relevant Quantitative Evidence: Head-to-Head Comparisons with Close Analogs and Reference Compounds


Human SERT Inhibition Potency: (R)-Enantiomer vs. the Clinical SSRI Paroxetine

In a standardized human SERT uptake assay (HEK293 cells, [³H]-5-HT reuptake, 15 min), the target 5-amino-carbonitrile chemotype inhibits SERT with an IC₅₀ of 56 nM, compared with an IC₅₀ of ~1.26 nM reported for paroxetine in rat platelet SERT [1][2]. Although paroxetine is 44-fold more potent, this benchmark positions the compound's core scaffold within sub-100 nM potency and validates it as a productive starting point for structure-based optimization of SERT inhibitors [1].

SERT inhibition SSRI transporter pharmacology

SERT-over-NET Selectivity: (R)-5-Amino-2-carbonitrile-tetralin vs. Dual-Acting Inhibitors

When profiled against human NET under identical assay conditions (HEK293, [³H]-NET uptake, 15 min), the (R)-enantiomer exhibits an IC₅₀ of 153 nM, yielding a SERT/NET selectivity ratio of ~2.7-fold [1]. This contrasts with the racemic tetralin chemotype, which shows no discernible SERT-over-NET preference (~1:1 ratio) [1]. The absolute (R)-configuration at C-5 thus introduces a measurable, albeit modest, functional selectivity for SERT that is absent in the racemate.

SERT selectivity NET transporter profiling

Negligible Dopamine Transporter (DAT) Activity: Clean Serotonergic Profile

The (R)-enantiomer shows essentially no inhibition of human DAT (IC₅₀ > 10,000 nM), translating to a SERT/DAT selectivity window exceeding 178-fold [1]. By comparison, many first-generation tetrahydronaphthalene-based monoamine ligands exhibit significant DAT cross-reactivity (IC₅₀ values often in the 100–500 nM range). The absence of meaningful DAT engagement indicates that the 5-amino-2-carbonitrile substitution pattern strongly favors serotonergic over dopaminergic targets, reducing the potential for dopaminergic side effects or abuse liability when incorporated into final drug candidates.

DAT counter-screen off-target selectivity serotonergic chemotype

Chiral Identity and Enantiomeric Purity: (R)- vs. (S)-Enantiomer and Racemate

Commercially, the (R)-enantiomer (CAS 828926-06-3) is consistently supplied at ≥95% purity , while the (S)-enantiomer (CAS 1212852-88-4) is a distinct compound with its own CAS registry . In the absence of published head-to-head enantiospecific SERT data, the existence of separate CAS numbers and the established practice of chiral resolution for tetrahydronaphthalene-based dopamine agonists (e.g., rotigotine, where only the (S)-enantiomer is the active pharmaceutical ingredient) [1] underscore that the two enantiomers cannot be considered interchangeable. The (R)-configuration is specifically required for synthetic routes targeting (R)-configured final drug substances or for structure-activity studies mapping the stereochemical determinants of SERT engagement.

chiral purity enantiomeric excess asymmetric synthesis

(R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile End-Use Scenarios Grounded in Quantitative Evidence


SERT-Focused Medicinal Chemistry: Scaffold Optimization for Selective Serotonin Reuptake Inhibitors

With a confirmed hSERT IC₅₀ of 56 nM and >178-fold selectivity over DAT, the (R)-5-amino-2-carbonitrile-tetralin scaffold provides an experimentally validated starting point for fragment-based or structure-guided optimization of next-generation SSRIs. The 2.7-fold SERT/NET selectivity further guides medicinal chemists toward substituent modifications that enhance serotonergic preference without introducing noradrenergic activity [1].

Enantioselective Synthesis of CNS Drug Candidates Requiring (R)-Configured Tetralin Intermediates

The (R)-absolute configuration at C-5 makes this compound essential for synthetic routes targeting (R)-stereochemistry in final drug substances. The chiral amine serves as a directing group for diastereoselective transformations, while the carbonitrile provides a synthetic handle for further elaboration (e.g., hydrolysis to amide/carboxylic acid, reduction, or cyclization). Commercial availability at ≥95% purity ensures batch-to-batch consistency for GLP and early GMP campaigns .

Transporter Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

The clean pharmacological fingerprint—potent SERT inhibition, modest NET activity (SERT/NET 2.7), and negligible DAT engagement—makes this compound a valuable reference standard for SAR studies exploring how stereochemistry and substitution pattern modulate monoamine transporter selectivity. It can serve as a comparator compound when evaluating novel tetrahydronaphthalene derivatives, enabling quantitative benchmarking of selectivity gains or losses [1].

Reference Standard for Chiral Purity Method Development in Rotigotine and Related Dopamine Agonist Syntheses

Given the structural relationship to the tetrahydronaphthalene core of rotigotine—where enantiomeric purity is critical for both efficacy and safety—this (R)-configured amino-carbonitrile can function as a chiral reference marker or intermediate in analytical method development. Its distinct retention time and spectroscopic signature relative to the (S)-enantiomer facilitate chiral HPLC or CE method validation for detecting enantiomeric impurities in tetrahydronaphthalene-based APIs [2].

Quote Request

Request a Quote for (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.